An In-depth Technical Guide to the Chemical Properties of (E)-1-chloro-3,3,3-trifluoropropene
An In-depth Technical Guide to the Chemical Properties of (E)-1-chloro-3,3,3-trifluoropropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-1-chloro-3,3,3-trifluoropropene, also known as HCFO-1233zd(E), is a hydrochlorofluoroolefin (HCFO) that has garnered significant interest as a next-generation refrigerant, blowing agent, and solvent due to its favorable environmental profile, including a low global warming potential (GWP) and a negligible ozone depletion potential (ODP). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of key processes and relationships to support research and development activities.
Chemical and Physical Properties
(E)-1-chloro-3,3,3-trifluoropropene is a colorless gas at standard conditions.[1] Its key identifying information and physical properties are summarized in the tables below.
Table 1: General and Chemical Properties
| Property | Value |
| IUPAC Name | (E)-1-chloro-3,3,3-trifluoroprop-1-ene |
| Synonyms | trans-1-chloro-3,3,3-trifluoropropene, HCFO-1233zd(E) |
| CAS Number | 102687-65-0 |
| Molecular Formula | C₃H₂ClF₃ |
| Molecular Weight | 130.49 g/mol |
| Appearance | Colorless gas |
Table 2: Physical and Thermodynamic Properties
| Property | Value | Conditions |
| Boiling Point | 18.85 °C | 1 atm |
| Vapor Pressure | 106.5 kPa | 19.93 °C |
| Density (liquid) | 1.0858 g/cm³ | 90 °C, 9001 Torr |
| Ionization Energy | 11.7 eV | - |
Table 3: Spectroscopic Data
| Technique | Key Data Points |
| ¹⁹F NMR | Chemical shifts are sensitive to the molecular environment. |
| Mass Spec (GC-MS) | Available spectra for identification. |
| IR Spectroscopy | Absorption spectra have been measured. |
| UV Spectroscopy | Absorption spectra have been measured. |
Experimental Protocols
Synthesis of (E)-1-chloro-3,3,3-trifluoropropene via Dehydrochlorination
A common method for the synthesis of (E)-1-chloro-3,3,3-trifluoropropene is the dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa). This can be achieved through various methods, including reaction with an alkaline solution or catalytic dehydrochlorination.
1. Liquid-Phase Dehydrochlorination with Alkaline Solution:
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Apparatus: A multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a temperature probe. The outlet of the condenser should be connected to a cold trap to collect the volatile product.
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Reagents:
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1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa)
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Aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH)
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Phase-transfer catalyst (e.g., a quaternary ammonium salt)
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Procedure:
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Charge the flask with the aqueous alkaline solution and the phase-transfer catalyst.
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Heat the mixture to the desired reaction temperature (typically in the range of 50-100 °C).
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Slowly add HCFC-243fa to the stirred solution via the dropping funnel.
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The reaction is typically exothermic. Maintain the desired temperature by external cooling if necessary.
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The product, (E)-1-chloro-3,3,3-trifluoropropene, is volatile and will distill from the reaction mixture.
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Collect the product in a cold trap (e.g., cooled with dry ice/acetone).
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The crude product can be purified by fractional distillation.
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2. Gas-Phase Catalytic Dehydrochlorination:
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Apparatus: A packed-bed reactor, typically a tube furnace, containing a suitable catalyst. The reactor should be connected to a system for feeding the gaseous reactant and for collecting and analyzing the product stream.
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Reagents:
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Gaseous 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa)
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Inert carrier gas (e.g., nitrogen)
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Catalyst (e.g., activated carbon, metal oxides)
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Procedure:
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Pack the reactor with the chosen catalyst.
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Heat the reactor to the desired reaction temperature (typically in the range of 150-400 °C).
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Pass a stream of gaseous HCFC-243fa, diluted with an inert gas, through the heated catalyst bed.
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The product stream exiting the reactor will contain (E)-1-chloro-3,3,3-trifluoropropene, unreacted starting material, HCl, and potentially byproducts.
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The product can be isolated and purified by condensation and subsequent distillation.
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Measurement of Vapor Pressure
The vapor pressure of (E)-1-chloro-3,3,3-trifluoropropene can be measured using a static or dynamic apparatus. A common experimental setup involves a temperature-controlled vessel connected to a pressure transducer.
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Apparatus: A thermostatically controlled sample cell, a pressure transducer, a vacuum pump, and a temperature measurement device.
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Procedure:
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Introduce a small amount of liquid (E)-1-chloro-3,3,3-trifluoropropene into the sample cell.
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Evacuate the cell to remove any non-condensable gases.
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Allow the system to reach thermal equilibrium at a set temperature.
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Record the pressure reading from the transducer, which corresponds to the vapor pressure of the substance at that temperature.
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Repeat the measurement at various temperatures to obtain a vapor pressure curve.
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Visualizations
Caption: Synthetic routes to (E)-1-chloro-3,3,3-trifluoropropene.
Caption: Experimental workflow for vapor pressure measurement.
